N-1,3-benzodioxol-5-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide
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Overview
Description
Scientific Research Applications
Antitumor Activity
Studies have synthesized novel compounds related to quinazolinone analogues, demonstrating broad-spectrum antitumor activity. These compounds have shown to be potent against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, through mechanisms such as inhibition of EGFR-TK and B-RAF kinase, which are critical pathways in cancer progression (Al-Suwaidan et al., 2016).
Antibacterial Agents
Research on N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage has indicated potent antibacterial properties. These synthesized compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents (Bhoi et al., 2015).
Src Kinase Inhibition and Anticancer Activities
Compounds such as N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds demonstrated significant inhibition of cell proliferation in various carcinoma cells, indicating their potential in cancer therapy (Fallah-Tafti et al., 2011).
Antimicrobial Activity
New quinazoline derivatives have been synthesized with potential antimicrobial activities. These compounds were screened against various bacterial and fungal strains, showcasing significant antibacterial and antifungal properties. Such studies are crucial for the development of new antimicrobial agents in the face of rising antibiotic resistance (Desai et al., 2007).
Synthesis and Characterization for Potential Applications
Research has also focused on the synthesis and characterization of novel compounds with specific structural motifs, such as benzo[b][1,8]naphthyridin-2-(1H)-ones and acetamide derivatives. These studies provide foundational knowledge for further exploration of these compounds in various applications, including medicinal chemistry and drug development (Nandini et al., 2014).
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-3-18-5-8-20(9-6-18)28(33)23-15-31(24-11-7-19(4-2)13-22(24)29(23)34)16-27(32)30-21-10-12-25-26(14-21)36-17-35-25/h5-15H,3-4,16-17H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCSKHOYJNSENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
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